molecular formula C7H11NO B1396192 Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- CAS No. 96896-09-2

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-

Katalognummer: B1396192
CAS-Nummer: 96896-09-2
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: XRSFPEFHACEZSM-OLQVQODUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7H11N
Molecular Weight: Approximately 111.17 g/mol
IUPAC Name: Hexahydrocyclopenta[c]pyrrol-5(1H)-one

The compound features a unique bicyclic structure that combines a cyclopentane ring with a pyrrolidine component, contributing to its distinct chemical reactivity and biological interactions.

Biological Activity

Recent studies have indicated that cyclopenta[c]pyrrol-5(1H)-one exhibits several biological activities, particularly in the following areas:

  • Antagonist Activity: Research has shown that cis-octahydrocyclopenta[c]pyrrol-5-one hydrochloride acts as an antagonist at protease-activated receptor 1 (PAR1). This receptor is crucial in thrombotic cardiovascular events, and its inhibition may prevent platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .
  • Metabolic Modulation: The compound has been observed to interact with various enzymes, influencing metabolic pathways. These interactions may alter gene expression related to metabolism, indicating a role in metabolic regulation .
  • Antiviral Properties: Hexahydrocyclopenta[c]pyrrol-5(1H)-one has been studied for its antiviral potential. Compounds with similar heterocyclic structures have shown efficacy against various viruses, suggesting that this compound may share similar properties .

The mechanism of action for cyclopenta[c]pyrrol-5(1H)-one involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved remain an area of active research.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antagonist at PAR1Inhibits platelet aggregation, potential use in CVD
Metabolic ModulationInfluences gene expression related to metabolism
Antiviral ActivityPotential efficacy against viral infections

Case Study: Cardiovascular Applications

In a recent study focusing on cardiovascular health, cis-octahydrocyclopenta[c]pyrrol-5-one hydrochloride was evaluated for its ability to inhibit PAR1 activation. The results demonstrated a significant reduction in platelet aggregation in vitro, supporting its potential as a therapeutic agent for preventing thrombotic events .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cis-Octahydrocyclopenta[c]pyrrol-5-one has garnered attention for its potential therapeutic applications:

  • Cardiovascular Health : Research indicates that this compound acts as an antagonist at protease-activated receptor 1 (PAR1), which is implicated in thrombotic cardiovascular events. By blocking PAR1 activation, it inhibits platelet aggregation, suggesting potential use in preventing cardiovascular diseases.
  • Gastrointestinal Disorders : Compounds related to hexahydrocyclopenta[c]pyrrol-5(1H)-one have been studied for their prokinetic activity, showing promise in treating gastrointestinal motility disorders such as gastroesophageal reflux and irritable bowel syndrome .

Organic Synthesis

Cis-Octahydrocyclopenta[c]pyrrol-5-one serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through diverse chemical transformations. Common reactions include:

  • Oxidation : Utilizing agents like potassium permanganate to form oxidized derivatives.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Biological Research

In biological contexts, this compound is studied for its interactions with enzymes and proteins:

  • Enzyme Modulation : Studies have shown that cis-Octahydrocyclopenta[c]pyrrol-5-one can bind with specific enzymes, influencing metabolic pathways and gene expression related to metabolism.
  • Drug Discovery : Its bioactive properties make it a candidate for drug development, particularly in targeting specific molecular pathways involved in disease processes.

Table 1: Summary of Applications

Application AreaDetailsReferences
Cardiovascular HealthPAR1 antagonist; inhibits platelet aggregation
Gastrointestinal DisordersProkinetic activity; useful in treating motility disorders
Organic SynthesisIntermediate for complex organic compounds; involved in oxidation/reduction reactions
Biological ResearchModulates enzyme activity; potential for drug discovery

Eigenschaften

IUPAC Name

(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-1-5-3-8-4-6(5)2-7/h5-6,8H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSFPEFHACEZSM-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester 1e (0.32 g, 1.42 mmol) was dissolved in 10 mL of dichloromethane, and trifluoroacetic acid (3.27 mL, 42.7 mmol) was then added to the solution in an ice-water bath. Upon completion of the addition, the reaction mixture was stirred at 0° C. for 30 minutes, then the solvent was evaporated to dryness to obtain the title compound hexahydro-cyclopenta[c]pyrrol-5-one triflutate 1f which was directly used in the further reaction.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

reacting starting material 5-oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester (I-1a) with trifluoroacetic acid in the solvent of dichloromethane in an ice-water bath to obtain hexahydro-cyclopenta[c]pyrrol-5-one triflutate (I-1b);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-
Reactant of Route 2
Reactant of Route 2
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-
Reactant of Route 3
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-
Reactant of Route 4
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-
Reactant of Route 5
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-
Reactant of Route 6
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.